molecular formula C24H22FN3O3S2 B2890706 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 1252848-13-7

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No.: B2890706
CAS No.: 1252848-13-7
M. Wt: 483.58
InChI Key: GESVUVQZWBHMNL-UHFFFAOYSA-N
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Description

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thienopyrimidine core, a dimethylbenzyl group, and a fluoro-methoxyphenyl acetamide moiety.

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S2/c1-14-4-5-16(10-15(14)2)12-28-23(30)22-19(8-9-32-22)27-24(28)33-13-21(29)26-17-6-7-20(31-3)18(25)11-17/h4-11H,12-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESVUVQZWBHMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thieno and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Dimethylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzyl chloride and a suitable catalyst such as aluminum chloride.

    Attachment of the Fluoro-Methoxyphenyl Acetamide Moiety: This can be accomplished through a nucleophilic substitution reaction where the thienopyrimidine core reacts with 3-fluoro-4-methoxyphenyl acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Biological Activity

The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide represents a novel class of thienopyrimidine derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C22H27N3O2S2
Molecular Weight 429.6 g/mol
CAS Number 1252922-50-1

The compound features a thienopyrimidine core with various substituents that may influence its biological activity.

Antimicrobial Activity

Research has shown that compounds with thienopyrimidine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that related thienopyrimidine derivatives possess antibacterial and antimycobacterial activities against various strains including Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound have shown effective Minimum Inhibitory Concentration (MIC) values against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget OrganismMIC (µg/mL)
Thienopyrimidine derivative AE. coli8
Thienopyrimidine derivative BS. aureus16
Thienopyrimidine derivative CM. tuberculosis32

The presence of specific functional groups, such as the sulfanyl group and methoxy substitutions, has been identified as critical for enhancing antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that certain thienopyrimidine derivatives exhibit low toxicity in mammalian cell lines at concentrations up to 200 µmol/L . Further investigations into the apoptotic pathways activated by these compounds are warranted to understand their mechanisms of action.

Case Studies

  • Study on Antimicrobial Activity : A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity. Among them, specific compounds demonstrated potent activity against resistant strains of bacteria, suggesting that modifications to the thienopyrimidine core could yield more effective antimicrobial agents .
  • Cytotoxicity in Cancer Cell Lines : In a study involving multicellular spheroids, several thienopyrimidine derivatives were screened for anticancer properties. The results indicated that some compounds significantly reduced cell viability in cancer cell lines, highlighting their potential as anticancer agents .

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